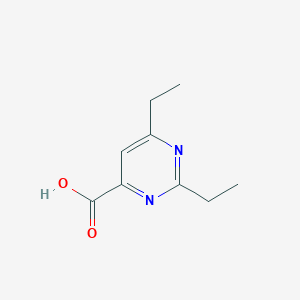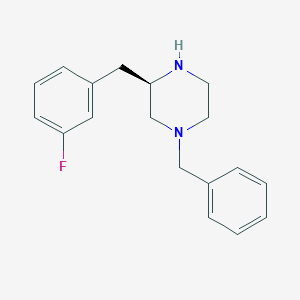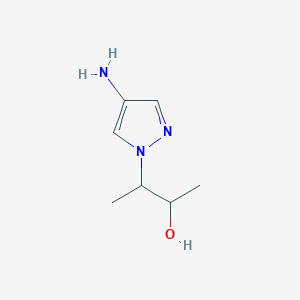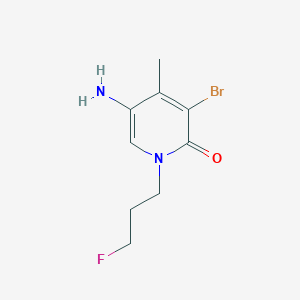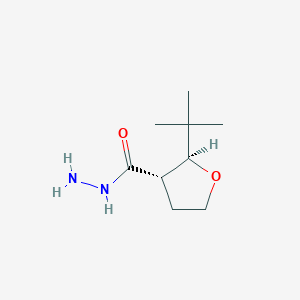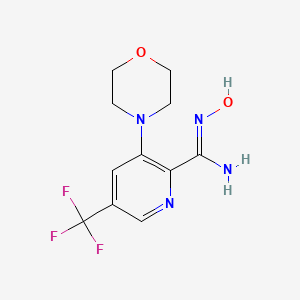
N-Hydroxy-3-morpholino-5-(trifluoromethyl)picolinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-3-morpholino-5-(trifluoromethyl)picolinimidamide is a chemical compound known for its unique structure and properties It contains a morpholine ring, a trifluoromethyl group, and a picolinimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-morpholino-5-(trifluoromethyl)picolinimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-morpholino-5-(trifluoromethyl)picolinonitrile with hydroxylamine under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-morpholino-5-(trifluoromethyl)picolinimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
N-Hydroxy-3-morpholino-5-(trifluoromethyl)picolinimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It finds applications in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of N-Hydroxy-3-morpholino-5-(trifluoromethyl)picolinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholine ring and picolinimidamide moiety contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-4-morpholino-3-(trifluoromethyl)benzimidamide
- N-Hydroxy-3-morpholino-5-(trifluoromethyl)pyridine-2-carboxamidine
Uniqueness
N-Hydroxy-3-morpholino-5-(trifluoromethyl)picolinimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the morpholine ring and picolinimidamide moiety contribute to its reactivity and binding affinity.
Properties
Molecular Formula |
C11H13F3N4O2 |
|---|---|
Molecular Weight |
290.24 g/mol |
IUPAC Name |
N'-hydroxy-3-morpholin-4-yl-5-(trifluoromethyl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C11H13F3N4O2/c12-11(13,14)7-5-8(18-1-3-20-4-2-18)9(16-6-7)10(15)17-19/h5-6,19H,1-4H2,(H2,15,17) |
InChI Key |
KXGGHKHJZXQGCG-UHFFFAOYSA-N |
Isomeric SMILES |
C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)/C(=N/O)/N |
Canonical SMILES |
C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



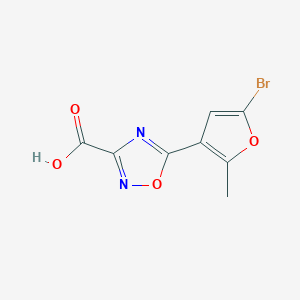
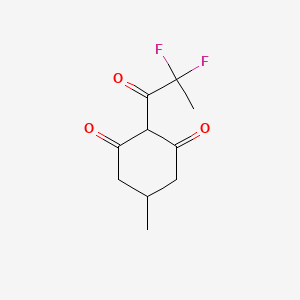
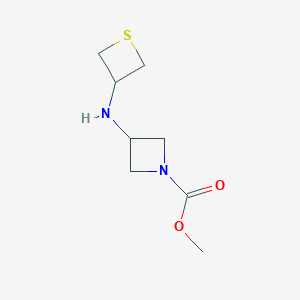
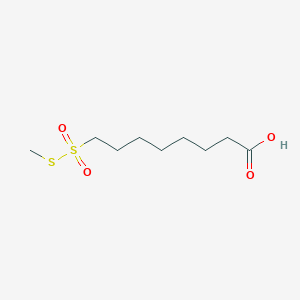
![7-Bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B13330892.png)
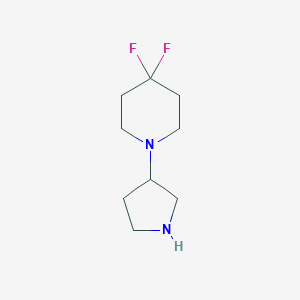
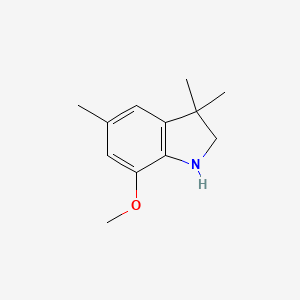
![Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]-](/img/structure/B13330905.png)
